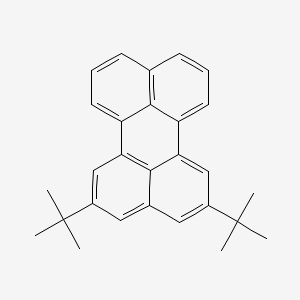
2,5-DI-Tert-butylperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DI-Tert-butylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include the presence of two tert-butyl groups at the 2 and 5 positions of the perylene core. These tert-butyl groups provide steric hindrance, which can influence the compound’s chemical reactivity and physical properties. This compound is often used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its blue fluorescence emission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DI-Tert-butylperylene typically involves the alkylation of perylene with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where perylene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through recrystallization or sublimation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-DI-Tert-butylperylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it to dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated or nitro-substituted perylene derivatives.
Applications De Recherche Scientifique
2,5-DI-Tert-butylperylene has several applications in scientific research:
Organic Electronics: Used as a blue fluorescence emitter in OLEDs, enhancing the efficiency and stability of electroluminescent devices.
Material Science: Utilized in the development of hybrid materials combining inorganic quantum dots with organic chromophores for photon upconversion and solar energy applications.
Mécanisme D'action
The mechanism by which 2,5-DI-Tert-butylperylene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic excitation, leading to fluorescence emission. In OLEDs, it acts as a dopant, preventing the formation of exciplexes and charge trapping, thereby increasing the efficiency of electroluminescent devices . The molecular targets include the electronic states of the perylene core, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetra-tert-butylperylene: Another perylene derivative with four tert-butyl groups, used in similar applications as 2,5-DI-Tert-butylperylene.
2,4-Di-tert-butylphenol: A phenolic compound with tert-butyl groups, used as an antioxidant.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in applications requiring high fluorescence quantum yield and stability, such as in OLEDs and photochemical studies .
Propriétés
Numéro CAS |
369612-06-6 |
|---|---|
Formule moléculaire |
C28H28 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2,5-ditert-butylperylene |
InChI |
InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3 |
Clé InChI |
NGHJVORHVNULPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

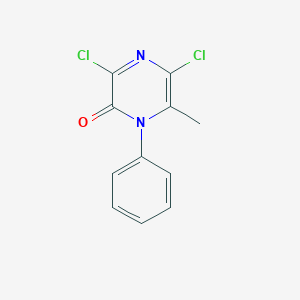

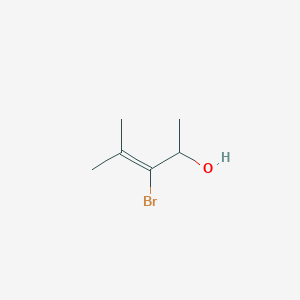
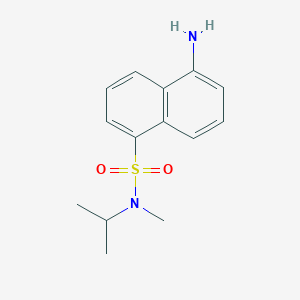
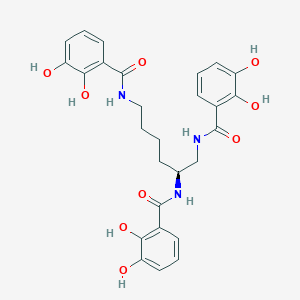
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
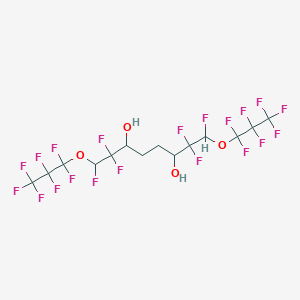
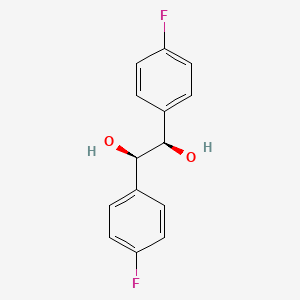
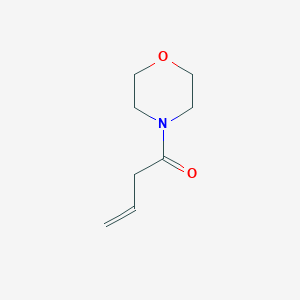
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
